molecular formula C10H14ClNO2 B13042039 (1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL

Cat. No.: B13042039
M. Wt: 215.67 g/mol
InChI Key: NZAAZXUQYTXBRU-LDWIPMOCSA-N
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Description

(1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a chloro-substituted aromatic ring, and a methoxy group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-5-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2R) enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oximes or nitro compounds.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.

Major Products

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Dechlorinated products.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for producing high-value products.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups contribute to its binding affinity and specificity. The compound may modulate enzyme activity or receptor function, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(2-chloro-4-methoxyphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(2-chloro-5-ethoxyphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(2-bromo-5-methoxyphenyl)propan-2-OL

Uniqueness

(1R,2R)-1-Amino-1-(2-chloro-5-methoxyphenyl)propan-2-OL stands out due to its specific substitution pattern on the aromatic ring. The presence of both chloro and methoxy groups in specific positions enhances its chemical reactivity and binding properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2-chloro-5-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-5-7(14-2)3-4-9(8)11/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1

InChI Key

NZAAZXUQYTXBRU-LDWIPMOCSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=CC(=C1)OC)Cl)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)Cl)N)O

Origin of Product

United States

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